5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride
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Overview
Description
5-{8-Oxa-5-azaspiro[35]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the sulfonyl fluoride and pyrrole moieties. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to optimize reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Scientific Research Applications
5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-5-azaspiro[3.5]nonane: Shares the spirocyclic core but lacks the additional functional groups present in the target compound.
5-Boc-8-oxo-5-azaspiro[3.5]nonane: Contains a similar spirocyclic structure with different functional groups, affecting its reactivity and applications.
8-Oxa-5-azaspiro[3.5]nonane, 7-methyl-:
Uniqueness
5-{8-Oxa-5-azaspiro[3.5]nonane-5-carbonyl}-1h-pyrrole-3-sulfonyl fluoride stands out due to its combination of the spirocyclic core with sulfonyl fluoride and pyrrole functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)-1H-pyrrole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-20(17,18)9-6-10(14-7-9)11(16)15-4-5-19-8-12(15)2-1-3-12/h6-7,14H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHEUPDRHOFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2C(=O)C3=CC(=CN3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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